molecular formula C8H13N3O2 B13070029 6-(2-Methoxyethoxy)pyridine-2,3-diamine

6-(2-Methoxyethoxy)pyridine-2,3-diamine

Cat. No.: B13070029
M. Wt: 183.21 g/mol
InChI Key: ATBCMTDJONPHBP-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 6-(2-Methoxyethoxy)pyridine-2,3-diamine typically involves the reaction of 2,3-diaminopyridine with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

6-(2-Methoxyethoxy)pyridine-2,3-diamine can undergo various chemical reactions, including:

Scientific Research Applications

6-(2-Methoxyethoxy)pyridine-2,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Methoxyethoxy)pyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

6-(2-Methoxyethoxy)pyridine-2,3-diamine can be compared with other similar compounds, such as:

    2,3-Diaminopyridine: A precursor in the synthesis of this compound.

    6-Methoxy-2,3-diaminopyridine: Another derivative of pyridine with similar structural features.

    2,3-Diamino-6-methoxypyridine: A compound with similar functional groups but different substitution patterns. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

6-(2-methoxyethoxy)pyridine-2,3-diamine

InChI

InChI=1S/C8H13N3O2/c1-12-4-5-13-7-3-2-6(9)8(10)11-7/h2-3H,4-5,9H2,1H3,(H2,10,11)

InChI Key

ATBCMTDJONPHBP-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=NC(=C(C=C1)N)N

Origin of Product

United States

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